Biotin-MeTz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H28N6O6 |

|---|---|

Molecular Weight |

616.6 g/mol |

IUPAC Name |

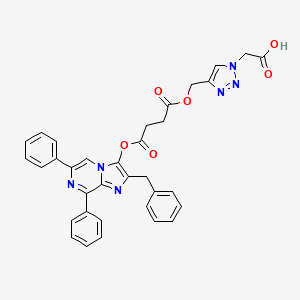

2-[4-[[4-(2-benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid |

InChI |

InChI=1S/C34H28N6O6/c41-29(42)21-39-19-26(37-38-39)22-45-30(43)16-17-31(44)46-34-27(18-23-10-4-1-5-11-23)36-33-32(25-14-8-3-9-15-25)35-28(20-40(33)34)24-12-6-2-7-13-24/h1-15,19-20H,16-18,21-22H2,(H,41,42) |

InChI Key |

IDKRPNFSPHTVBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)CCC(=O)OCC6=CN(N=N6)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biotin-MeTz Reaction: A Technical Guide to Bioorthogonal Labeling and Affinity Capture

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Biotin-Methyltetrazine (Biotin-MeTz) reaction, a cornerstone of modern bioorthogonal chemistry. We will delve into the core mechanism, provide detailed experimental protocols for its application, and present key quantitative data to inform experimental design. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful tool for protein labeling, detection, and enrichment.

Core Concepts: Bioorthogonal Chemistry and the Inverse-Electron-Demand Diels-Alder Reaction

The this compound reaction is a prime example of a bioorthogonal chemical transformation, meaning it can proceed within a complex biological system without interfering with native biochemical processes.[1] This remarkable specificity is achieved through the use of mutually reactive functional groups that are abiotic in nature.

The underlying mechanism of the this compound reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition .[1][2][3] This reaction occurs between an electron-deficient tetrazine, in this case, methyltetrazine (MeTz), and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).[1][2][4][5]

The key features of this bioorthogonal reaction are:

-

Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely fast, with second-order rate constants that are among the highest reported for any bioorthogonal reaction.[3][4][6] This allows for efficient labeling at very low concentrations of reactants, which is crucial for in vivo applications.

-

High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not react with other functional groups present in complex biological systems.[3]

-

Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without the need for cytotoxic catalysts like copper.[1][3]

-

Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.[3]

The this compound reagent itself typically consists of three key components:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin, enabling robust detection and purification of labeled molecules.[1]

-

Methyltetrazine (MeTz): The bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified biomolecule.[1]

-

PEG Spacer: Often, a polyethylene glycol (PEG) spacer, such as PEG4, is included to enhance the water solubility of the reagent and minimize steric hindrance.[1][3]

Quantitative Data

The efficacy of the this compound reaction is underscored by its rapid kinetics. The following table summarizes key quantitative data related to this bioorthogonal ligation.

| Parameter | Value | Notes |

| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | General value for MeTz-TCO ligation.[4] |

| 13,000 to 750,000 M⁻¹s⁻¹ | Measured for specific tetrazine derivatives with TCO-functionalized pepto-brushes.[7] | |

| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 7.0-8.5, room temperature | Highly biocompatible conditions.[1] |

| Typical this compound Concentration | 10-100 µM | Effective at low micromolar concentrations.[1] |

| Enrichment Efficiency | ~55% | For capture of metabolically labeled S. aureus from whole blood.[8] |

Reaction Mechanism

The reaction proceeds through a [4+2] cycloaddition, where the four π-electrons of the tetrazine ring react with the two π-electrons of the trans-cyclooctene. This is followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas (N₂), leading to the formation of a stable dihydropyridazine product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. biotium.com [biotium.com]

- 6. benchchem.com [benchchem.com]

- 7. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click-to-Capture: A method for enriching viable Staphylococcus aureus using bio-orthogonal labeling of surface proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Biotin-MeTz Bioorthogonal Chemistry: A Technical Guide for Researchers

An in-depth exploration of the core principles, experimental protocols, and applications of the rapid and selective Biotin-MeTz bioorthogonal ligation, tailored for researchers, scientists, and drug development professionals.

Bioorthogonal chemistry has transformed the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments.[1] Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between methyltetrazine (MeTz) and a strained trans-cyclooctene (TCO) stands out for its exceptional speed and specificity.[1][2] This guide delves into the specifics of this compound chemistry, a powerful tool that leverages this rapid ligation for a multitude of applications in modern biological research and drug discovery.[1][3]

The Core Reaction: An Inverse-Electron-Demand Diels-Alder Cycloaddition

At the heart of this compound bioorthogonal chemistry lies the iEDDA reaction, a [4+2] cycloaddition between the electron-deficient 1,2,4,5-tetrazine ring of the this compound probe and an electron-rich, strained dienophile, typically a trans-cyclooctene (TCO) moiety.[1][3][4] This reaction is characterized by its remarkable velocity, proceeding swiftly under physiological conditions—aqueous environment, neutral pH, and room temperature—without the need for a cytotoxic copper catalyst.[1] The reaction results in a stable covalent bond, releasing dinitrogen gas as the sole byproduct, which renders the ligation irreversible.[4]

The structure of a typical this compound reagent, such as Biotin-PEG4-MeTz, consists of three key components:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin, facilitating robust detection, purification, and enrichment of labeled biomolecules.[1]

-

Methyltetrazine (MeTz): The bioorthogonal reactive group responsible for the specific and rapid reaction with a TCO-modified molecule.[1]

-

PEG Spacer: A polyethylene glycol linker, such as PEG4, enhances the reagent's solubility in aqueous buffers and minimizes steric hindrance between the biotin and the target molecule.[1][5]

Quantitative Analysis of Reaction Kinetics

The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). The this compound TCO ligation consistently demonstrates one of the highest k₂ values among commonly used bioorthogonal reactions, making it ideal for applications requiring high efficiency at low reactant concentrations, such as in vivo imaging and the labeling of low-abundance biomolecules.[2]

| Bioorthogonal Reaction | Dienophile/Philophile 1 | Diene/Philophile 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Tetrazine Ligation (iEDDA) | Methyltetrazine (MeTz) | trans-cyclooctene (TCO) | ~2,000 - 22,000 | [2][6][7] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Cyclooctyne | ~0.1 - 1.0 | [2] |

| Staudinger Ligation | Azide | Phosphine | ~0.002 | [6] |

Table 1: Comparative Analysis of Second-Order Rate Constants for Common Bioorthogonal Reactions. The Tetrazine-TCO ligation exhibits significantly faster kinetics compared to other widely used catalyst-free bioorthogonal reactions.

Experimental Methodologies

The application of this compound chemistry typically involves a two-step labeling process.[1] First, the biomolecule of interest (e.g., a protein, glycan, or small molecule drug) is functionalized with a TCO group. This can be achieved through various methods, including metabolic labeling with TCO-containing precursors, genetic code expansion with unnatural amino acids bearing a TCO moiety, or direct chemical modification.[1] Following the introduction of the TCO tag, the this compound probe is introduced, leading to a rapid and specific ligation.

General Protocol for Protein Labeling and Pulldown

This protocol outlines a general workflow for the selective labeling and subsequent enrichment of a TCO-modified protein from a complex biological sample.

1. Introduction of the TCO Handle:

- Metabolic Labeling: Culture cells in a medium supplemented with a TCO-containing amino acid analogue (e.g., TCO-lysine) to achieve incorporation into newly synthesized proteins.

- Genetic Encoding: Transfect cells with a plasmid encoding the protein of interest with a genetically encoded TCO-containing unnatural amino acid.

- Chemical Modification: Treat purified protein with a TCO-NHS ester to modify lysine residues.

2. Cell Lysis and Sample Preparation:

- Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

- Clarify the lysate by centrifugation to remove cellular debris.

- Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Bioorthogonal Labeling with this compound:

- Add the this compound reagent (e.g., Biotin-PEG4-MeTz) to the cell lysate at a final concentration typically ranging from 10 to 100 µM.

- Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle agitation.

4. Affinity Purification of Biotinylated Proteins:

- Add streptavidin-conjugated magnetic beads or agarose resin to the lysate.

- Incubate for 1-2 hours at 4°C with rotation to allow for the binding of biotinylated proteins.

- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5. Elution and Downstream Analysis:

- Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

- Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification.

Key Applications in Research and Drug Development

The remarkable speed and selectivity of the this compound ligation have led to its widespread adoption in various fields:

-

Proteomics: Facilitates the identification of protein-protein interactions, post-translational modifications, and the profiling of enzyme activities through activity-based protein profiling (ABPP).[1]

-

Drug Discovery: Enables the identification of cellular targets of drug candidates. A TCO-modified drug can be introduced to cells, and its binding partners can be subsequently pulled down using a this compound probe.[1]

-

In Vivo Imaging: The rapid kinetics of the reaction are well-suited for pre-targeted imaging applications in living organisms, where low concentrations of imaging agents and short reaction times are crucial.[3][8][9] An antibody-TCO conjugate can be administered first, allowed to accumulate at the target site, followed by the injection of a this compound probe conjugated to an imaging agent (e.g., a fluorophore or a PET isotope).[8]

-

Glycan and Lipid Biology: Allows for the metabolic labeling and visualization of glycans and lipids in living cells and organisms.[3][10]

Visualizing the Chemistry and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.

Conclusion

The this compound bioorthogonal chemistry, centered around the rapid and specific inverse-electron-demand Diels-Alder reaction, provides a robust and versatile platform for the study of biomolecules in complex biological systems.[1] Its superior reaction kinetics make it an indispensable tool for a wide range of applications, from fundamental proteomics research to the development of novel therapeutic and diagnostic strategies.[1][2] As research continues to push the boundaries of what can be observed and manipulated within living systems, the utility of this compound chemistry is poised to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Biotin-MeTz for In Situ Molecular Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-Methyltetrazine (Biotin-MeTz) as a powerful tool for in situ molecular labeling. Leveraging the principles of bioorthogonal chemistry, this compound enables the specific and efficient labeling of biomolecules in their native cellular environment. This technique has become indispensable for a wide range of applications, from basic research to drug discovery and development.

Introduction to Bioorthogonal Labeling with this compound

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] One of the most prominent examples of such a reaction is the tetrazine ligation, which is an inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a strained alkene, most commonly a trans-cyclooctene (TCO).[1] This reaction is exceptionally fast and biocompatible, making it ideal for labeling biomolecules in live cells and organisms.[1][2]

This compound is a key reagent in this field, comprising three essential components:

-

Biotin: A small vitamin with an exceptionally high affinity for streptavidin, enabling robust detection and purification of labeled molecules.[1]

-

Methyltetrazine (MeTz): The bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified biomolecule.[1]

-

PEG4 Spacer (in Biotin-PEG4-MeTz): A short, hydrophilic polyethylene glycol spacer that enhances solubility and minimizes steric hindrance.[1]

The labeling process is a two-step approach. First, the biomolecule of interest is functionalized with a TCO group. This can be achieved through metabolic labeling, genetic encoding of unnatural amino acids, or chemical modification.[1][2] Subsequently, this compound is introduced and specifically "clicks" onto the TCO-tagged biomolecule, forming a stable covalent bond.[2]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Cycloaddition

The core of this compound labeling is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine moiety of this compound and the trans-cyclooctene group on the target biomolecule.[1][3] This [4+2] cycloaddition is highly specific and proceeds rapidly under physiological conditions, including aqueous environments, neutral pH, and room temperature, resulting in a stable covalent linkage.[1]

Mechanism of this compound Labeling via iEDDA Reaction.

Quantitative Data

The efficiency of bioorthogonal labeling is a critical factor for successful experiments. The following tables summarize key quantitative data related to tetrazine-TCO ligation and other relevant biotinylation methods. Direct quantitative data for every specific this compound application can be limited, so the presented data provides a general expectation of efficiency and viability for similar techniques.[4]

| Parameter | Value | Conditions | Reference |

| Labeling Efficiency | |||

| Biotinylation of CD45 | 40% | K20 cells, 100 µM aminooxy-biotin (PAL method) | [4] |

| Biotinylation of CD45 | 100% | K20 cells, 250 µM aminooxy-biotin (PAL method) | [4] |

| TMT Labeling Efficiency | >99.3% | Resuspending peptides in 500 mM HEPES buffer | [5] |

| Cell Viability | |||

| A549 cells | >95% | 0-100 µM Ac4ManNAz for 3 days | [4] |

| A549 cells | >95% | 0-100 µM DBCO-Cy5 for 3 days | [4] |

| PAL method | ~93% | Combined periodate and oxime ligation | [4] |

| Detection Sensitivity | |||

| Limit of Quantification (BioRBC) | 1 in 274,000 - 649,000 | Dependent on biotin-labeling density | [4] |

| Signal Amplification (Flow Cytometry) | |||

| Biotin tyramine treatment (anti-CD4) | 5-fold increase | [4] | |

| Repeated biotin tyramine treatment (anti-CD36) | Additional 2.5-fold | [4] |

Experimental Protocols

This section provides a detailed methodology for a common application of this compound: the labeling of cell surface glycans. This protocol involves two main stages: metabolic labeling with a TCO-modified sugar and subsequent reaction with this compound.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4Man-TCO

This protocol describes the metabolic incorporation of a TCO-modified mannosamine analog, tetraacetylated N-(trans-cyclooct-2-en-1-yl)carbamate-mannosamine (Ac4Man-TCO), into cellular glycans.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Ac4Man-TCO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture cells to the desired confluency in a suitable culture vessel.

-

Metabolic Labeling: Add Ac4Man-TCO to the culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 2-3 days under standard culture conditions to allow for the metabolic incorporation of the TCO-modified sugar into cell surface glycans.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated Ac4Man-TCO.

Protocol 2: In Situ Labeling with this compound

Following metabolic labeling, the TCO groups displayed on the cell surface are ready to be labeled with this compound.

Materials:

-

TCO-modified cells from Protocol 1

-

This compound (or Biotin-PEG4-MeTz)

-

PBS

-

Quenching solution (e.g., TCO-containing small molecule, optional)

-

Lysis buffer (for downstream analysis)

Procedure:

-

Prepare Labeling Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50 µM).[1]

-

Labeling Reaction: Add the labeling solution to the TCO-modified cells and incubate for 30-60 minutes at room temperature or 37°C.[1]

-

Quenching (Optional but Recommended): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.[1][6] This step deactivates any excess this compound, preventing non-specific binding in subsequent steps.[6]

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.[1]

-

Downstream Analysis: The biotinylated cells are now ready for various downstream applications.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[1]

-

Western Blot: Detect biotinylated proteins using streptavidin-HRP.[1]

-

Enrichment: Use streptavidin-conjugated beads for pull-down and enrichment of biotinylated proteins for applications like mass spectrometry.[1]

-

Fluorescence Microscopy: Visualize labeled molecules by using fluorescently-labeled streptavidin.[2]

-

Workflow for cell surface labeling using this compound.

Applications in Drug Development

This compound, in conjunction with TCO-based labeling, offers a versatile platform with significant applications in drug discovery and development.[1] One key application is in pull-down assays to identify the cellular targets of a drug candidate.[1] By modifying a drug candidate with a TCO group, researchers can introduce it to cells, allow it to bind to its targets, and then use this compound to label and subsequently isolate the drug-target complexes for identification.

Conclusion

This compound has emerged as a powerful and indispensable tool for in situ molecular labeling. Its reliance on the rapid, specific, and biocompatible tetrazine-TCO ligation allows for the precise study of biomolecules in their native context.[1] The straightforward and robust protocols, coupled with the versatility of the biotin-streptavidin interaction for downstream analysis, make this compound an invaluable technique for researchers, scientists, and drug development professionals seeking to unravel the complexities of biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Ultimate Guide to Tetrazine Ligation: From Core Principles to Advanced Cell Biology Applications

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, commonly known as tetrazine ligation, has emerged as a powerful and versatile tool in the field of bioorthogonal chemistry.[1] Its exceptionally rapid kinetics, high specificity, and ability to proceed in complex biological environments without interfering with native biochemical processes have made it an indispensable technique for a wide range of applications, from live-cell imaging to the development of novel therapeutics.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles of tetrazine ligation, detailed experimental protocols for its application in cell biology, and a summary of key quantitative data to aid in experimental design.

Core Principles of Tetrazine Ligation

The tetrazine ligation is a type of click chemistry that involves a [4+2] cycloaddition reaction between an electron-deficient 1,2,4,5-tetrazine (the diene) and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).[1][4] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[1][4] The release of N₂ is a key thermodynamic driving force that renders the reaction irreversible.[1]

The reaction is prized for its remarkably fast kinetics, with second-order rate constants reaching up to 106 M-1s-1, allowing for efficient labeling at the low concentrations typically found in biological systems.[5][6] Furthermore, the reaction proceeds readily in aqueous media and across a range of physiological pH values without the need for cytotoxic catalysts, making it highly biocompatible.[5][7]

A significant advantage of tetrazine ligation, particularly for imaging applications, is the fluorogenic nature of many tetrazine-dye conjugates. The tetrazine moiety can effectively quench the fluorescence of a nearby fluorophore. Upon reaction with a dienophile, this quenching effect is relieved, leading to a significant "turn-on" of the fluorescence signal.[6][8] This allows for no-wash imaging experiments with high signal-to-noise ratios.[3]

Key Applications in Cell Biology

The unique characteristics of tetrazine ligation have led to its widespread adoption in various areas of cell biology research and drug development:

-

Live-Cell Imaging: The rapid and specific nature of the reaction allows for the precise labeling of biomolecules on the surface of or within living cells for fluorescence microscopy.[7][9] This has been instrumental in studying protein trafficking, localization, and dynamics in real-time.

-

In Vivo Imaging: The bioorthogonality and fast kinetics of the reaction have enabled its use in pretargeted imaging strategies in living organisms.[10] This approach involves administering a dienophile-tagged targeting molecule (e.g., an antibody) that accumulates at the site of interest, followed by a smaller, rapidly clearing tetrazine-linked imaging agent. This strategy enhances image contrast and reduces background signal.

-

Drug Delivery and Release: Tetrazine ligation is being explored for the targeted delivery and activation of therapeutic agents.[11] "Click-to-release" strategies utilize a dienophile to "cage" a drug, which is then released upon reaction with a tetrazine at the target site.[12][13] This approach offers spatiotemporal control over drug activity, potentially reducing off-target effects. One such "Click Activated Prodrugs Against Cancer" (CAPAC) platform is currently in human phase I clinical trials.[11]

-

Protein Modification and Engineering: The ability to site-specifically modify proteins with a wide range of functionalities (e.g., fluorophores, drugs, polyethylene glycol) has made tetrazine ligation a valuable tool for creating novel bioconjugates with enhanced properties.[14][15]

Quantitative Data for Experimental Design

The efficiency of tetrazine ligation is dependent on the specific tetrazine and dienophile pairing, as well as the reaction conditions. The following tables summarize key quantitative data to aid in the selection of reagents and optimization of experimental protocols.

Table 1: Second-Order Rate Constants of Tetrazine Ligations with Various Dienophiles

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 ± 400 | 9:1 Methanol/Water | [4][15] |

| 3,6-diphenyl-s-tetrazine | Strained trans-cyclooctene | 3100 ± 50 | Methanol, 25°C | [16] |

| 3,6-di-(2-pyridyl)-s-tetrazine | Strained trans-cyclooctene | 22,000 | Methanol, 25°C | [16] |

| H-Tet-Cy5 | 2'-aTCOK-EGFP | 3.59 x 10⁴ | In cells | [7] |

| Monosubstituted Tetrazines | sTCO | >50,000 | In cells | [17] |

| Tet4-encoded proteins | sTCO reagents | >10⁶ | Aqueous buffer | [18] |

| 3-phenyl-s-tetrazine | (E)-phenylvinylboronic acid | Varies with pH | Aqueous buffer, pH 8-11 | [19] |

| Various Tetrazines | Norbornene | 1.6 - 1.9 | FBS and Aqueous Buffer | [11] |

| Sterically hindered tert-butyl tetrazine | Methylcyclopropene | Faster than with TCO | Not specified | [9] |

Table 2: Stability of Tetrazine Derivatives

| Tetrazine Derivative | Condition | Half-life (t₁/₂) / Stability | Reference(s) |

| 3-(4-benzylamino)-1,2,4,5-tetrazine | Fetal Bovine Serum (FBS), 20°C | ~15% decomposition after 15 hours | [11] |

| Electron-donating group substituted tetrazines | Fetal Bovine Serum (FBS), 37°C | Generally more stable | [20] |

| Hydrogen substituted tetrazines | Fetal Bovine Serum (FBS), 37°C | Good balance of stability and reactivity | [20] |

| Pyrimidine tetrazine (PmTz) | 10 mM Glutathione (GSH) | 38% intact after 12 hours | [21] |

| Photocaged dihydrotetrazines | PBS or cell lysate, 37°C, no light | No degradation observed over 24 hours | [22] |

Table 3: Fluorogenic Properties of Tetrazine Probes

| Tetrazine Probe | Dienophile | Fluorescence Turn-on (fold increase) | Quantum Yield (ΦF) (quenched) | Reference(s) |

| Tetrazine-linked BODIPY dyes | trans-cyclooctene | ~20 | Not specified | [23] |

| ortho-Tetrazine Rhodamine (o-TzR) | Bicyclononyne (BCN) | 95 | 0.3% | [24] |

| ortho-Tetrazine Silicon Rhodamine (o-TzSiR) | Not specified | 45 | 0.7% | [24] |

| HD653 | Not specified | 50 | Not specified | [3] |

| Seoul-Fluor (SFTz) probes | TCO | 600 - 1000 | Not specified | [3] |

| HELIOS probes (Coumarin-tetrazine) | Not specified | 2500 - 11,000 | Not specified | [3] |

| Aggregation-induced emission luminogen probes | Not specified | up to 2000 | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing tetrazine ligation in cell biology.

Protocol 1: Labeling of Cell Surface Proteins for Fluorescence Imaging

This protocol describes a pretargeting strategy for labeling a specific cell surface protein on live cells.

Materials:

-

Cells expressing the target protein of interest

-

Primary antibody specific to the target protein

-

TCO-NHS ester

-

Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous dimethylsulfoxide (DMSO)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Antibody-TCO Conjugation: a. Prepare the primary antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. b. Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use. c. Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. d. Incubate for 30-60 minutes at room temperature. e. Purify the TCO-conjugated antibody using a desalting column to remove unreacted TCO-NHS ester.

-

Cell Labeling: a. Culture cells to the desired confluency in a suitable imaging dish. b. Incubate the cells with the TCO-conjugated primary antibody in cell culture medium for 1 hour at 37°C. c. Wash the cells three times with PBS to remove unbound antibody. d. Prepare a 1-5 µM solution of the tetrazine-fluorophore in cell culture medium. e. Add the tetrazine-fluorophore solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Imaging: a. Gently wash the cells twice with fresh, pre-warmed cell culture medium. b. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Intracellular Protein Labeling via Genetic Code Expansion

This protocol outlines the labeling of an intracellular protein by genetically encoding a dienophile-containing unnatural amino acid, followed by reaction with a cell-permeable tetrazine probe.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Plasmid encoding the protein of interest with an in-frame amber (TAG) codon at the desired labeling site

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid

-

Dienophile-containing unnatural amino acid (e.g., TCO-lysine)

-

Cell-permeable tetrazine-fluorophore (e.g., a BODIPY-tetrazine conjugate)

-

Cell culture and transfection reagents

-

Confocal microscope

Procedure:

-

Cell Transfection and Unnatural Amino Acid Incorporation: a. Co-transfect cells with the plasmids encoding the protein of interest and the synthetase/tRNA pair. b. Supplement the cell culture medium with the dienophile-containing unnatural amino acid (typically 1-10 mM). c. Culture the cells for 24-48 hours to allow for protein expression and incorporation of the unnatural amino acid.

-

Labeling with Tetrazine Probe: a. Prepare a solution of the cell-permeable tetrazine-fluorophore in cell culture medium (typically 1-10 µM). b. Add the tetrazine-fluorophore solution to the cells and incubate for 20-60 minutes at 37°C.

-

Imaging: a. Wash the cells with fresh medium. b. Image the cells using a confocal microscope to visualize the intracellular labeled protein.

Protocol 3: "Click-to-Release" of a Caged Compound

This protocol demonstrates the release of a bioactive molecule from a TCO-caged prodrug upon reaction with a tetrazine.

Materials:

-

TCO-caged prodrug of the molecule of interest

-

Tetrazine derivative

-

Buffer solution (e.g., PBS, pH 7.4)

-

Analytical method for detecting the released molecule (e.g., HPLC, LC-MS, or a fluorescence-based assay if the released molecule is fluorescent)

Procedure:

-

Reaction Setup: a. Dissolve the TCO-caged prodrug in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in the reaction buffer. b. Prepare a stock solution of the tetrazine derivative in DMSO.

-

Initiation of Release: a. Add the tetrazine solution to the prodrug solution to initiate the reaction. A molar excess of tetrazine may be used to ensure complete reaction. b. Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Monitoring Release: a. At various time points, take aliquots of the reaction mixture. b. Analyze the aliquots using the chosen analytical method to quantify the concentration of the released molecule over time.

Conclusion

Tetrazine ligation has firmly established itself as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, selectivity, and biocompatibility. Its diverse applications in cell biology, from high-resolution imaging to controlled drug release, continue to expand, empowering researchers to probe and manipulate biological systems with unprecedented precision. This guide provides the fundamental knowledge, quantitative data, and practical protocols to enable both new and experienced users to effectively harness the power of tetrazine ligation in their research endeavors. As new tetrazine and dienophile derivatives with improved properties are continuously being developed, the future of this remarkable reaction in advancing our understanding of cell biology and driving therapeutic innovation appears brighter than ever.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Intracellular Bioorthogonal Labeling of Glucagon Receptor via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aggregation-strategy to achieve highly fluorogenic bioorthogonal tetrazine probes - American Chemical Society [acs.digitellinc.com]

- 9. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. trace.tennessee.edu [trace.tennessee.edu]

- 13. researchgate.net [researchgate.net]

- 14. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. csb.mgh.harvard.edu [csb.mgh.harvard.edu]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Biotin-Tetrazine Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biotin-tetrazine click chemistry, a powerful bioorthogonal ligation strategy. It covers the core principles, quantitative data on reaction kinetics and stability, detailed experimental protocols, and applications relevant to researchers, scientists, and drug development professionals.

Core Principles of Biotin-Tetrazine Click Chemistry

Biotin-tetrazine click chemistry is a bioorthogonal reaction that enables the highly efficient and specific covalent labeling of biomolecules.[1][2] This technology leverages the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine (Tz) and a strained alkene, most commonly a trans-cyclooctene (TCO).[1][3][4] The key features of this reaction are:

-

Exceptional Kinetics: The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 107 M-1s-1.[5] This allows for efficient labeling even at low concentrations of reactants.[3]

-

High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not react with other functional groups found in complex biological systems.[3] This "bioorthogonality" ensures that the reaction only occurs between the intended labeling partners, minimizing off-target effects.[1][6]

-

Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without the need for cytotoxic catalysts like copper.[1][3]

-

Irreversible Reaction: The iEDDA reaction is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), making the formation of the resulting dihydropyridazine product irreversible and highly stable.[4][5]

The overall process involves two main approaches:

-

A biomolecule is first modified with a TCO group and then reacted with a biotin-tetrazine conjugate.

-

Alternatively, a biomolecule is biotinylated, and a separate molecule is functionalized with a tetrazine, which is then reacted with a TCO-modified partner for detection or capture. A more direct approach involves reacting a tetrazine-modified biomolecule with a TCO-biotin conjugate.

The use of a polyethylene glycol (PEG) linker between the biotin and the tetrazine or TCO moiety is common to enhance water solubility and reduce steric hindrance.[1][7][8]

Quantitative Data

The following tables summarize key quantitative data related to the kinetics and stability of the components involved in biotin-tetrazine click chemistry.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Pyridyl-tetrazine (Py-Tz) | axial-TCO (4a-TCO) | ~10,332 | PBS, 37°C |

| Phenyl-tetrazine (Ph-Tz) | axial-TCO (4a-TCO) | < 2,000 | PBS, 37°C |

| Methyl-tetrazine (Me-Tz) | axial-TCO (4a-TCO) | < 2,000 | PBS, 37°C |

| H-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)-Tz-scaffolds | TCO | > 39,000 | DPBS, 37°C |

| Various Tetrazine Scaffolds | TCO | 1,100 - 73,000 | Buffered aqueous solution, 37°C |

Data compiled from multiple sources.[9][10][11]

Table 2: Stability of Tetrazine Derivatives

| Tetrazine Derivative | Condition | Stability |

| Electron-donating group substituted | Serum | More stable |

| Electron-withdrawing group substituted | Serum | Less stable |

| Alkyl substituted | Serum | >96% remaining after 10 hours |

| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | 60-85% degraded after 12 hours |

| Phenyl tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | >75% remaining after 12 hours |

Data compiled from Benchchem Technical Guide.[8]

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of the biotin-tetrazine inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Workflow

Caption: General experimental workflow for biotin-tetrazine click chemistry.

Experimental Protocols

The following protocols provide a generalized framework. Optimal conditions, such as reactant concentrations and incubation times, may need to be empirically determined for specific applications.

Protocol 1: Modification of a Protein/Antibody with TCO

This protocol describes the initial step of functionalizing a biomolecule with a trans-cyclooctene (TCO) group, typically using an N-hydroxysuccinimide (NHS) ester derivative of TCO which reacts with primary amines (e.g., lysine residues).

Materials:

-

Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous DMSO or DMF

-

Desalting spin columns or dialysis cassettes

Procedure:

-

Protein Preparation: Ensure the protein/antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), exchange it for PBS using dialysis or a desalting column.

-

TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10-20 mg/mL stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Ligation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis against PBS.

-

Quantification: Determine the concentration of the purified TCO-modified protein using a standard protein assay (e.g., BCA).

Protocol 2: Biotinylation using Tetrazine-TCO Click Chemistry

This protocol describes the reaction of the TCO-modified protein/antibody with a biotin-tetrazine reagent.

Materials:

-

Purified TCO-modified protein/antibody

-

Biotin-tetrazine reagent (e.g., Biotin-PEG4-Methyltetrazine)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting spin columns or dialysis cassettes

Procedure:

-

Biotin-Tetrazine Solution: Prepare a stock solution of the biotin-tetrazine reagent in an appropriate solvent (e.g., DMSO). Dilute to the desired final concentration (e.g., 50-100 µM) in the reaction buffer.

-

Click Reaction: Add a 1.5 to 5-fold molar excess of the biotin-tetrazine solution to the TCO-modified protein solution. The progress of the reaction can often be monitored by the disappearance of the tetrazine's characteristic color.[8]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted biotin-tetrazine reagent from the biotinylated protein using a desalting spin column or by dialysis.[8]

-

Characterization and Storage: The final biotinylated conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, or functional assays. Store the purified protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[8]

Protocol 3: Cell Surface Labeling

This protocol outlines a two-step approach for labeling cell surface glycans.

Materials:

-

Cultured cells

-

TCO-modified sugar (e.g., Ac₄ManN-TCO)

-

Biotin-tetrazine reagent

-

Cell culture medium

-

PBS

-

Streptavidin-conjugated fluorophore for detection

Procedure:

-

Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.[8]

-

Washing: Wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[8]

-

Biotinylation: Prepare a fresh solution of biotin-tetrazine in PBS (e.g., 50-100 µM). Incubate the cells with the biotin-tetrazine solution for 30-60 minutes at room temperature or 4°C.[8] Performing this step at 4°C can reduce the internalization of the label.[8]

-

Washing: Wash the cells three times with ice-cold PBS to remove excess biotin-tetrazine.[8]

-

Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.[8]

-

Analysis: After a final washing step, the cells are ready for analysis by flow cytometry or fluorescence microscopy.[8]

Applications in Research and Drug Development

The robustness and specificity of biotin-tetrazine click chemistry have led to its adoption in a wide range of applications, including:

-

Protein Labeling and Detection: The high affinity of biotin for streptavidin allows for sensitive detection of labeled proteins in various assays, such as Western blotting, ELISA, and flow cytometry.[12]

-

Protein Purification: Biotinylated proteins can be efficiently purified from complex mixtures using streptavidin-coated beads or columns.[13][14][15]

-

Live Cell Imaging: The bioorthogonal nature of the reaction enables the labeling and imaging of biomolecules in living cells and organisms with minimal perturbation.[3]

-

Antibody-Drug Conjugates (ADCs): This chemistry is used to create site-specific ADCs with a precisely controlled drug-to-antibody ratio, potentially leading to improved therapeutic windows.[16]

-

Drug Target Identification: Biotin-tetrazine ligation can be used to attach biotin handles to small molecule probes for the identification and validation of their protein targets.[3]

-

Pretargeted Imaging: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is administered, which "clicks" to the pre-localized antibody, leading to high-contrast images.[5][11][17]

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry – Med Chem 101 [medchem101.com]

- 3. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biotination of proteins in vivo. A post-translational modification to label, purify, and study proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotin-MeTz Principle: A Technical Guide to Bioorthogonal Labeling and Proteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental methodologies, and applications of the Biotin-Methyltetrazine (Biotin-MeTz) system in biological research. Leveraging the power of bioorthogonal chemistry, this technology provides a robust platform for the specific labeling, identification, and functional analysis of biomolecules within their native cellular environment.

Core Principle of Action: Bioorthogonal Ligation

The this compound system is predicated on the principles of bioorthogonal chemistry, a class of chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] The cornerstone of this technology is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a "click chemistry" reaction between an electron-deficient tetrazine and a strained, electron-rich dienophile.[3][4]

In this system, the this compound reagent contains a methyltetrazine (MeTz) moiety, which serves as the bioorthogonal reactive group.[1] This MeTz group reacts specifically and with exceptional speed with a trans-cyclooctene (TCO) group, a strained alkene that is introduced onto a biomolecule of interest.[1][4] This reaction is highly specific and proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[5] The reaction results in the formation of a stable covalent dihydropyridazine bond, effectively "tagging" the biomolecule with biotin.[1][5]

The biotin tag, a small vitamin with an exceptionally high affinity for streptavidin and avidin, serves as a versatile handle for the subsequent detection, enrichment, and purification of the labeled biomolecules.[1] A polyethylene glycol (PEG4) spacer is often incorporated between the biotin and MeTz moieties to enhance water solubility and minimize steric hindrance.[1][5]

The overall process is a two-step labeling strategy:

-

Functionalization: The target biomolecule is first modified to incorporate a TCO group. This can be achieved through various methods, including the metabolic incorporation of TCO-bearing unnatural amino acids or the chemical modification of proteins.[1][3]

-

Labeling: The TCO-modified biomolecule is then treated with this compound, leading to the rapid and specific bioorthogonal ligation.[1][3]

Data Presentation: Quantitative Analysis

The hallmark of the tetrazine-TCO ligation is its exceptional reaction kinetics, which allows for efficient labeling even at low reactant concentrations.[5] The following tables summarize key quantitative data related to the this compound system and its components.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | 37 | (13 ± 0.08) x 10³ | [3] |

| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | Not Specified | Not Specified | (3,300 ± 40) x 10³ | [3] |

| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 37 | 26,000 | [3] |

| Model tetrazine 11 | sTCO-acid 14 | 25% ACN/PBS | 37 | 23,800 ± 400 | [3] |

| Methyltetrazine | TCO | Various | Various | 800 to >10⁶ | [5] |

Table 2: Comparison of Biotinylation Strategies for Protein Identification

| Method | Starting Material | Identified Biotinylated Peptides | Identified Biotinylated Proteins | Percentage of True Hits (Biotinylated Proteins) | Reference |

| DiDBiT (Direct Detection of Biotinylated Peptides) | 6 mg HEK 293T cell lysate | 3777 | 1210 | 78% | [6] |

| Protein Elution | 6 mg HEK 293T cell lysate | 20 | 16 | <4% | [6] |

| On-Bead Digestion | 6 mg HEK 293T cell lysate | 6 | 4 | 2% | [6] |

Table 3: Yield of a Direct Biotinylated Peptide Enrichment Protocol (DiDBiT)

| Input Protein Lysate from NHS-Biotin Labeled Cells | Number of Modified Peptides Identified | Number of Modified Proteins Identified |

| 6 mg | 3777 | 1210 |

| 3 mg | 3566 | 1077 |

| 1 mg | 378 | 184 |

| Data adapted from a study using NHS-biotin, demonstrating the efficiency of a direct peptide enrichment strategy applicable to this compound workflows.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound principle.

Metabolic Labeling of Cell Surface Glycans with a TCO-Analog and this compound

This protocol describes the metabolic incorporation of a TCO-modified sugar and subsequent labeling with this compound for the analysis of cell surface glycans.

Materials:

-

Cells of interest

-

Cell culture medium

-

TCO-modified sugar analog (e.g., Ac₄ManN-TCO)

-

Biotin-PEG4-MeTz

-

Phosphate-buffered saline (PBS)

-

Streptavidin-conjugated fluorophore (for imaging) or streptavidin beads (for enrichment)

Procedure:

-

Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours.[5]

-

Cell Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar from the medium.[3]

-

This compound Labeling: Prepare a fresh solution of Biotin-PEG4-MeTz in PBS (e.g., 50-100 µM). Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can reduce the internalization of the label.[5]

-

Washing: Wash the cells three times with ice-cold PBS to remove excess Biotin-PEG4-MeTz.[5]

-

Downstream Analysis: The biotinylated cells are now ready for downstream applications such as fluorescence microscopy (after incubation with a streptavidin-conjugated fluorophore) or enrichment of labeled glycoproteins using streptavidin-conjugated beads for proteomic analysis.[5]

Pull-down of Biotinylated Proteins for Mass Spectrometry Analysis

This protocol outlines the enrichment of biotinylated proteins from cell lysates using streptavidin beads for subsequent identification by mass spectrometry.

Materials:

-

Cell lysate containing biotinylated proteins

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse the cells containing biotinylated proteins using a suitable lysis buffer to extract the proteins.[3]

-

Bead Preparation: Wash the streptavidin beads three times with wash buffer to remove any preservatives.[3]

-

Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.[3]

-

Washing: Pellet the beads (using a magnet for magnetic beads) and discard the supernatant. Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.[3]

-

Elution: Elute the bound proteins from the beads. For mass spectrometry analysis, a common method is to boil the beads in SDS-PAGE sample buffer.[3] The eluted proteins can then be separated by SDS-PAGE and subjected to in-gel digestion or directly digested for LC-MS/MS analysis.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway that can be investigated using the this compound technology.

Caption: General experimental workflow for this compound labeling and analysis.

References

The Role of Biotin-MeTz in Antibody-Drug Conjugate Development: A Technical Guide

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biotherapeutics. These complex molecules leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The design and synthesis of a stable and effective ADC hinge on the linker technology connecting the antibody to the payload. This technical guide provides an in-depth exploration of Biotin-MeTz, a bioorthogonal linker that offers precise control over conjugation chemistry and facilitates the purification and characterization of ADCs.

Core Principles of this compound in ADC Development

This compound is a hetero-bifunctional linker that incorporates three key components:

-

Biotin: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin. This interaction is instrumental in the purification and characterization of ADCs.

-

Methyltetrazine (MeTz): A highly reactive diene that participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly and with high specificity under physiological conditions without interfering with native biological processes.

-

Polyethylene Glycol (PEG) Spacer: Often included to enhance solubility and reduce steric hindrance, improving the accessibility of the reactive moieties.

The fundamental application of this compound in ADC development involves a two-step bioorthogonal conjugation strategy. First, the antibody or the cytotoxic drug is functionalized with a TCO group. The other component is then reacted with this compound. The subsequent IEDDA reaction between the MeTz and TCO moieties forms a stable covalent bond, yielding the final ADC. The biotin tag serves as a versatile handle for downstream applications.

Quantitative Data

The performance of the bioorthogonal ligation and the characteristics of the resulting ADC are critical for its therapeutic potential. The following tables summarize key quantitative data related to the tetrazine-TCO ligation and representative performance metrics for ADCs developed using this chemistry.

Table 1: Kinetic Data of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Tetrazine-TCO Ligation | Up to 10⁶ | Exceptionally fast kinetics, catalyst-free, bioorthogonal.[1] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Copper-free but generally slower than tetrazine ligation. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Fast but requires a cytotoxic copper catalyst, limiting in vivo applications. |

Table 2: Representative Performance Data for a Tetrazine-Linked ADC

| ADC Construct | Target Cell Line | IC₅₀ | Drug-to-Antibody Ratio (DAR) | Reference |

| HER2-cyclopropene-tetrazine MMAE conjugate | SK-BR-3 (HER2 positive) | 0.16 nM | Not specified | [2] |

| HER2-cyclopropene-tetrazine MMAE conjugate | SK-BR-3 (HER2 positive) | 15.40 ng/mL | Not specified | [2] |

| HER2-cyclopropene-tetrazine MMAE conjugate | Low HER2 expression cells | > 10.00 µg/mL | Not specified | [2] |

Experimental Protocols

This section details the key experimental procedures for the development of an ADC using this compound.

Antibody and Payload Functionalization

The initial step involves the separate functionalization of the antibody and the cytotoxic payload with the complementary reactive groups, TCO and MeTz.

Protocol 1: Antibody Modification with TCO-NHS Ester

-

Antibody Preparation: Dialyze the antibody (e.g., IgG1) against an amine-free buffer such as phosphate-buffered saline (PBS), pH 7.2-7.5. Adjust the antibody concentration to 1-10 mg/mL.[3]

-

TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Purification: Remove the excess, unreacted TCO-NHS ester by size-exclusion chromatography (SEC) or dialysis against PBS.

Protocol 2: Payload Modification with this compound-NHS Ester

-

Payload Preparation: Dissolve the cytotoxic drug containing a primary amine in a suitable anhydrous solvent (e.g., DMSO).

-

This compound-NHS Ester Solution Preparation: Immediately before use, dissolve this compound-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a slight molar excess (e.g., 1.1 equivalents) of the this compound-NHS ester solution to the payload solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Purification: The functionalized payload can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Bioorthogonal ADC Conjugation and Purification

Protocol 3: Tetrazine-TCO Ligation

-

Reaction Setup: Combine the TCO-functionalized antibody and the this compound-functionalized payload in PBS at a desired molar ratio (e.g., 1:5 antibody:payload).

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic tetrazine absorbance at approximately 520 nm using a UV/Vis spectrophotometer.[1]

-

Purification of ADC: The resulting ADC can be purified to remove excess payload and other reagents.

-

Size-Exclusion Chromatography (SEC): This is a widely used method to separate the larger ADC from the smaller, unreacted payload.[4]

-

Affinity Chromatography: If the antibody is a recombinant protein with an affinity tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) can be used. Alternatively, Protein A or Protein G affinity chromatography can be employed to purify antibodies.[5][6][7] The biotin tag on the linker also allows for affinity purification using streptavidin-coated resins.

-

Characterization of the this compound ADC

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

-

Principle: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the cytotoxic drug.[8][9][10]

-

Measurement: Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug.

-

Calculation: The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law and a set of simultaneous equations, from which the average DAR can be determined.[]

Protocol 5: Determination of DAR and Heterogeneity by Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates molecules based on their hydrophobicity. The addition of each drug molecule increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DARs.[8]

-

Procedure:

-

Inject the purified ADC onto a HIC column.

-

Elute with a decreasing salt gradient (e.g., ammonium sulfate).

-

The different DAR species will elute as separate peaks.

-

-

Analysis: The peak area of each species can be used to calculate the distribution of the drug load and the average DAR.[]

In Vitro Efficacy Assessment

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the purified this compound ADC, unconjugated antibody, and free drug for 72-96 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes in the development of ADCs using this compound.

Caption: Workflow for ADC synthesis using this compound.

Caption: Logical relationships of this compound components.

Conclusion

The use of this compound in ADC development offers a robust and versatile platform for the precise construction of these complex biotherapeutics. The bioorthogonal nature of the tetrazine-TCO ligation ensures high specificity and efficiency, while the integrated biotin moiety streamlines purification and characterization processes. The detailed protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to effectively implement this technology, ultimately contributing to the advancement of next-generation targeted cancer therapies.

References

- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linker Information | ADCdb [adcdb.idrblab.net]

- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Antibody purification | Abcam [abcam.com]

- 7. Purification of antibodies using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmiweb.com [pharmiweb.com]

- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes: Biotin-MeTz Labeling for Live Cells

Introduction

The study of dynamic cellular processes requires methods to label and track biomolecules in their native environment. Bioorthogonal chemistry provides a powerful toolkit for selectively modifying biomolecules in living systems without interfering with cellular functions.[1][2] This application note details a robust two-step method for labeling proteins in live cells. The first step involves metabolic incorporation of an unnatural amino acid containing a trans-cyclooctene (TCO) group.[3][4] The second step is the specific and rapid bioorthogonal reaction between the TCO-functionalized proteins and a biotin probe conjugated to methyltetrazine (Biotin-MeTz).[5][6]

This system leverages the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a "click chemistry" reaction known for its exceptional speed, specificity, and biocompatibility, as it proceeds quickly under physiological conditions without the need for a toxic copper catalyst.[7][8] The resulting biotin-labeled proteins can be readily detected, enriched using streptavidin-based methods, or visualized, making this technique highly valuable for proteomics, drug target identification, and studying protein-protein interactions.[9]

Principle of the Method

The this compound labeling strategy is a two-stage process designed for high specificity and efficiency in living cells.

-

Metabolic Incorporation of a TCO Handle: Cells are cultured in a medium where a natural amino acid (typically methionine) is replaced by an unnatural analog bearing a trans-cyclooctene (TCO) reactive group. During active protein synthesis, the cell's translational machinery incorporates this TCO-amino acid into newly created proteins.[10][11] This step effectively installs a bioorthogonal "handle" onto a population of nascent proteins.

-

Bioorthogonal "Click" Reaction: Once the TCO handle is incorporated, Biotin-PEG4-MeTz is introduced to the live cells. The methyltetrazine (MeTz) moiety of the probe rapidly and specifically reacts with the TCO group on the newly synthesized proteins via an iEDDA click reaction.[5][9] This reaction forms a stable covalent bond, effectively attaching the biotin tag. The PEG4 spacer enhances the reagent's water solubility and minimizes steric hindrance.[6][7] Labeled proteins can then be analyzed through various downstream applications.

Caption: Metabolic incorporation of a TCO-amino acid and subsequent this compound labeling.

Quantitative Data Summary

The efficiency of the this compound labeling protocol depends on reagent concentrations and incubation times. The following table summarizes typical parameters derived from established protocols.

| Parameter | Reagent/Step | Typical Concentration | Typical Incubation Time | Cell Type | Reference |

| Metabolic Labeling | TCO-modified Sugar Analog | 25-50 µM | 24-72 hours | Various | [12] |

| Metabolic Labeling | TCO-Unnatural Amino Acid | User-determined | 4-24 hours | Mammalian | General Guideline |

| Bioorthogonal Labeling | Biotin-PEG4-MeTz | 10-100 µM (50 µM is common) | 30-60 minutes | Live Cells | [9] |

| Quenching (Optional) | TCO-amine or methyl-TCO | Excess molar ratio | 10 minutes | Live Cells | [9] |

| Streptavidin Staining | Fluorescently-labeled Streptavidin | Manufacturer's recommendation | 10-20 minutes | Fixed or Live Cells | [12] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with a TCO-Unnatural Amino Acid

This protocol describes the incorporation of a TCO-bearing methionine analog, such as L-trans-cyclooct-2-enyl-methionine (TCO-Met), into newly synthesized proteins.

Materials:

-

Live cells of interest (e.g., HeLa, A549, MDA-MB-231)[13]

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

TCO-Unnatural Amino Acid (e.g., TCO-Met)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in complete medium using standard tissue culture techniques.

-

Methionine Starvation: Gently aspirate the complete medium. Wash the cells once with pre-warmed PBS. Add methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

-

Metabolic Labeling: Prepare the labeling medium by supplementing the methionine-free medium with the TCO-unnatural amino acid. The optimal concentration should be determined empirically but typically ranges from 25 to 100 µM.

-

Incubation: Remove the starvation medium and add the prepared labeling medium to the cells. Incubate for 4 to 24 hours under standard culture conditions (37°C, 5% CO₂). The incubation time can be adjusted to study protein synthesis over different temporal windows.

-

Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove the unincorporated TCO-amino acid. The cells are now ready for bioorthogonal labeling.

Protocol 2: this compound Labeling and Analysis

This protocol details the "click" reaction step on live cells that have been metabolically engineered to express TCO-containing proteins.

Materials:

-

TCO-labeled live cells (from Protocol 1)

-

Biotin-PEG4-MeTz (stock solution in DMSO)

-

PBS, pH 7.4

-

Quenching solution (optional, e.g., TCO-amine)

-

Cell lysis buffer (for downstream analysis)

-

Streptavidin-conjugated reagents (e.g., streptavidin-HRP for Western blot, streptavidin beads for pull-down, or fluorescent streptavidin for imaging)[9][12]

Procedure:

-

Preparation of Labeling Solution: Dilute the Biotin-PEG4-MeTz stock solution in PBS to the desired final concentration (e.g., 50 µM).[9]

-

Labeling Reaction: Add the this compound labeling solution to the TCO-labeled cells. Incubate for 30-60 minutes at room temperature or 37°C.[9]

-

Quenching (Optional but Recommended): To stop the reaction and consume any unreacted this compound, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.[9]

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG4-MeTz and the quenching reagent.[9][12]

-

Downstream Processing: The biotinylated cells can now be processed for various applications:

-

For Western Blot or Pull-Down: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[9] The biotinylated proteins can then be detected using streptavidin-HRP or enriched using streptavidin-conjugated beads.[9]

-

For Fluorescence Imaging: Incubate the cells with a fluorescently-labeled streptavidin conjugate for 10-20 minutes at room temperature, protected from light.[12] Wash the cells three times with PBS to remove unbound streptavidin and proceed with imaging using a fluorescence microscope.[12]

-

Protocol 3: Cell Viability Assessment

It is crucial to assess whether the metabolic labeling and bioorthogonal reaction steps induce cytotoxicity. A simple viability assay should be performed.

Materials:

-

Labeled and unlabeled (control) cells

-

Cell viability assay kit (e.g., WST-1, MTS, or Luminescent ATP assay)

-

Plate reader

Procedure:

-

Prepare parallel sets of cells: one unlabeled control group, and one group subjected to the full metabolic and this compound labeling protocol.

-

At the end of the labeling protocol (after the final wash step), add the viability reagent to the cells according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of viable cells in the labeled group relative to the unlabeled control group. A viability of >90% is generally considered acceptable. Note that some common assays like the MTT assay can be prone to interference and may yield false-positive results.[14][15]

Visualizations

References

- 1. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking the Proteome: A Step-by-Step Guide to Using Biotin-MeTz for Advanced Proteomic Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the application of Biotin-MeTz (Biotin-PEG4-Methyltetrazine), a cutting-edge bioorthogonal labeling reagent, in the field of proteomics. The protocols detailed herein are designed to enable the specific and efficient capture of proteins of interest from complex biological samples, facilitating in-depth proteomic analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry for protein identification, interaction studies, and biomarker discovery.

Introduction to this compound in Proteomics

This compound is a powerful tool for bioorthogonal proteomics, employing the highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction. This "click chemistry" reaction occurs between the methyltetrazine (MeTz) moiety of the this compound reagent and a trans-cyclooctene (TCO) group, which is first introduced onto a protein of interest.[1] This two-step labeling strategy offers exceptional specificity, allowing for the precise biotinylation of target proteins even in the complex environment of a cell lysate.[2] The polyethylene glycol (PEG4) spacer enhances the solubility of the reagent and minimizes steric hindrance, ensuring efficient biotinylation.[3]